1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Overview
Description
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone. For this compound, methyl hydrazine and 1,1,1-trifluoroacetone are used to form 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Alkylation: The pyrazole is then alkylated using 2-bromo-1-propanamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine: Lacks the methyl group at the 5-position.
1-[5-methyl-1H-pyrazol-1-yl]propan-2-amine: Lacks the trifluoromethyl group.
Uniqueness: 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMAMDNAXJWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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